N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide
Description
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core, a bicyclic scaffold known for its versatility in medicinal chemistry. Key structural features include:
- 3-Methyl-1H-pyrazole linked to the pyrimidine core, enhancing structural rigidity.
- 2-(4-Fluorophenoxy)acetamide at the terminal position, introducing polar and hydrogen-bonding functionalities.
This architecture suggests applications in targeting kinases or enzymes, though direct pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O2/c1-15-5-4-6-21(17(15)3)32-24-20(12-29-32)25(28-14-27-24)33-22(11-16(2)31-33)30-23(34)13-35-19-9-7-18(26)8-10-19/h4-12,14H,13H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBDDKLOTAFFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide is a complex heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 348.39 g/mol. Its IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H19FN6O |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cc(C)cc(NC(=O)C(Cc2cc(C=C(C=C2)F)=NNC(=N)c3ncnc(NCC(=O)N(C)C)c3=O)c1)C(C)=NNC(=N)c4ncnc(NCC(=O)N(C)C)c4=O |
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Anticancer Activity : Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have shown inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as evidenced by studies showing that related pyrazole derivatives inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . These activities suggest potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, a related compound showed an IC50 value of 0.07 µM against EGFR .
- Inhibition of Inflammatory Mediators : Another investigation found that certain pyrazole derivatives inhibited TNF-α and IL-6 production by up to 85% at concentrations as low as 10 µM . This suggests that the compound may have therapeutic potential in managing chronic inflammatory conditions.
- Antimicrobial Properties : Research has also highlighted the antimicrobial activity of similar pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus, indicating broad-spectrum antibacterial effects .
Scientific Research Applications
Key Characteristics:
- Molecular Formula : C25H23N7O
- Molecular Weight : 437.5 g/mol
- CAS Number : 1005975-03-0
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have been noted for their ability to inhibit cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell survival and growth.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal properties. The presence of the pyrazolo moiety enhances the interaction with microbial targets, leading to effective inhibition of growth .
- Antiviral Effects : Compounds in this class have been investigated for their potential against viral infections, particularly those affecting the immune system. Their mechanism often involves interference with viral replication processes .
Case Studies and Research Findings
Several studies highlight the efficacy of similar compounds in preclinical models:
- A study published in Molecules demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as an anticancer agent .
- Another research article evaluated the antimicrobial activity of phenylpyrazolo derivatives, showing significant inhibition against Staphylococcus aureus and Candida albicans, which are common pathogens in clinical settings .
Data Tables
The following table summarizes key findings related to the biological activities of N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide and similar compounds:
Comparison with Similar Compounds
Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
- Substituent Diversity: The target compound’s 2,3-dimethylphenyl and acetamide groups distinguish it from chromenone-fused analogs () or dihydro derivatives ().
- Bioisosteric Potential: The 2-(4-fluorophenoxy)acetamide in the target compound may mimic carboxylic acids, a common strategy to improve metabolic stability compared to ester- or carboxy-containing analogs .
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 2,3-dimethylphenyl group likely increases logP compared to compounds with polar substituents (e.g., amino in ).
- Solubility: The acetamide moiety may enhance aqueous solubility relative to chromenone-based analogs (), which are more hydrophobic.
- Thermal Stability: High melting points in chromenone derivatives (302–304°C, ) suggest strong intermolecular interactions, whereas alkyl/acetamide substituents (e.g., target compound) may lower melting points due to reduced crystallinity.
Hypothesized Pharmacological Activity
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide?
- Methodology : The compound's core pyrazolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, pyrazole intermediates are reacted with α-chloroacetamides or substituted aryl halides under reflux in aprotic solvents like acetonitrile or dichloromethane. Key steps include:
- Coupling 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-methyl-1H-pyrazole derivatives via nucleophilic substitution .
- Introducing the 4-fluorophenoxyacetamide moiety via acylation using 2-(4-fluorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Analytical Workflow :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for ) .
- X-ray Crystallography : Single-crystal analysis for unambiguous confirmation of stereochemistry and substituent positions .
Advanced Research Questions
Q. What strategies are recommended to optimize reaction yields during the synthesis of pyrazolo[3,4-d]pyrimidine intermediates?
- Experimental Design :
- Catalysis : Use zeolite (Y-H) or pyridine as catalysts to enhance coupling efficiency between pyrazole and pyrimidine moieties .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reflux conditions (150°C) accelerate cyclization .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature, stoichiometry, and reaction time .
Q. How can computational methods aid in predicting the biological activity of this compound?
- Molecular Docking :
- Target Identification : Screen against kinases or inflammatory targets (e.g., COX-2) using AutoDock Vina. The fluorophenoxy group may enhance binding affinity to hydrophobic pockets .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier permeability) .
Q. What are the challenges in resolving contradictory data regarding the compound’s anti-inflammatory activity?
- Troubleshooting :
- Assay Variability : Standardize cell-based assays (e.g., RAW264.7 macrophages) with controls for LPS-induced inflammation .
- Metabolic Stability : Evaluate metabolite profiles using liver microsomes to rule out off-target effects from degradation products .
- Structural Analogues : Compare activity with derivatives lacking the 4-fluorophenoxy group to isolate pharmacophore contributions .
Methodological Guidance
Q. How to design SAR (Structure-Activity Relationship) studies for derivatives of this compound?
- Scaffold Modification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
